REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][NH:9][C:10]([NH:12][CH:13]([CH3:15])[CH3:14])=O)[CH:3]=1.P(Cl)(Cl)(Cl)=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:10]([NH:12][CH:13]([CH3:15])[CH3:14])=[N:9][N:8]=[C:4]2[CH:3]=1
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Name
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1-(4-bromopyridin-2-yl)-4-isopropylsemicarbazide
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Quantity
|
0.315 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1)NNC(=O)NC(C)C
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Name
|
|
Quantity
|
1.06 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
CUSTOM
|
Details
|
removed in vacuo (3×)
|
Type
|
ADDITION
|
Details
|
DCM (20 mL) and saturated sodium bicarbonate (aq.) was added to the solid
|
Type
|
FILTRATION
|
Details
|
The off-white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with DCM
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2N(C=C1)C(=NN2)NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |